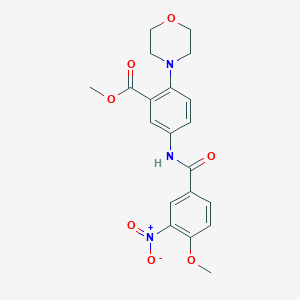
Methyl 5-(4-methoxy-3-nitrobenzamido)-2-(morpholin-4-YL)benzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(4-メトキシ-3-ニトロベンゾイルアミノ)-2-(モルホリン-4-イル)安息香酸メチルは、以下の構造式を持つ化学化合物です。
CH3OC6H3N(O2N)C(O)C6H3N(CH2OCH2CH2N)C(O)OCH3
この化合物は安息香酸誘導体のクラスに属し、アミドとエステルの両方官能基を含んでいます。そのユニークな構造により、興味深い薬理学的特性を示します。
2. 製法
合成ルート:
5-(4-メトキシ-3-ニトロベンゾイルアミノ)-2-(モルホリン-4-イル)安息香酸メチルの合成には、いくつかの合成ルートが存在します。一般的なアプローチの1つは、4-メトキシ-3-ニトロ安息香酸とモルホリンをカップリング剤(DCCまたはEDCなど)の存在下で縮合させてアミド結合を形成することです。その後、得られたアミド中間体を塩基性条件下で安息香酸メチルと反応させると、最終生成物が得られます。
工業的生産:
工業規模の生産方法は異なる場合がありますが、上記で説明した合成ルートを使用してこの化合物を効率的に合成できます。反応条件、触媒、精製工程の最適化により、高収率が保証されます。
3. 化学反応解析
5-(4-メトキシ-3-ニトロベンゾイルアミノ)-2-(モルホリン-4-イル)安息香酸メチルは、さまざまな化学反応を起こします。
加水分解: エステル結合は、酸性または塩基性条件下で加水分解され、対応するカルボン酸とアルコールが生成されます。
還元: ニトロ基は、SnCl₂/HClや触媒的加水素化などの還元剤を用いてアミノ基に還元できます。
置換: アミド窒素は、求核置換反応に関与できます。
アシル化: この化合物は、酸塩化物または無水物とのアシル化反応を受けることができます。
一般的な試薬には、水酸化ナトリウム(NaOH)、塩酸(HCl)、さまざまな還元剤などがあります。
4. 科学研究への応用
5-(4-メトキシ-3-ニトロベンゾイルアミノ)-2-(モルホリン-4-イル)安息香酸メチルは、以下のような用途があります。
医薬品化学: 研究者は、抗がん剤としての可能性、または創薬のための足場として研究しています。
生物学: そのユニークな構造により、細胞プロセスを研究するためのプローブとして役立つ可能性があります。
産業: そのエステル官能基は、高分子化学や材料科学で役立ちます。
準備方法
Synthetic Routes:
Several synthetic routes exist for the preparation of Methyl 5-(4-methoxy-3-nitrobenzamido)-2-(morpholin-4-YL)benzoate. One common approach involves the condensation of 4-methoxy-3-nitrobenzoic acid with morpholine in the presence of a coupling agent (such as DCC or EDC) to form the amide linkage. Subsequently, the resulting amide intermediate reacts with methyl benzoate under basic conditions to yield the final product.
Industrial Production:
While industrial-scale production methods may vary, the compound can be synthesized efficiently using the above-described synthetic routes. Optimization of reaction conditions, catalysts, and purification steps ensures high yields.
化学反応の分析
Methyl 5-(4-methoxy-3-nitrobenzamido)-2-(morpholin-4-YL)benzoate undergoes various chemical reactions:
Hydrolysis: The ester linkage can be hydrolyzed under acidic or basic conditions, yielding the corresponding carboxylic acid and alcohol.
Reduction: The nitro group can be reduced to an amino group using reducing agents like SnCl₂/HCl or catalytic hydrogenation.
Substitution: The amide nitrogen can participate in nucleophilic substitution reactions.
Acylation: The compound can undergo acylation reactions with acid chlorides or anhydrides.
Common reagents include sodium hydroxide (NaOH), hydrochloric acid (HCl), and various reducing agents.
科学的研究の応用
Methyl 5-(4-methoxy-3-nitrobenzamido)-2-(morpholin-4-YL)benzoate finds applications in:
Medicinal Chemistry: Researchers explore its potential as an anticancer agent or as a scaffold for drug design.
Biology: It may serve as a probe for studying cellular processes due to its unique structure.
Industry: Its ester functionality makes it useful in polymer chemistry and materials science.
作用機序
この化合物の作用機序は、特定の分子標的との相互作用を伴う可能性があります。これらの経路を完全に解明するには、さらなる研究が必要です。
類似化合物との比較
直接の類似体は見つかりませんでしたが、5-(4-メトキシ-3-ニトロベンゾイルアミノ)-2-(モルホリン-4-イル)安息香酸メチルは、アミドとエステルの両方の部分を組み合わせているため際立っています。研究者は、構造的に関連する化合物と比較して、その独自性をよりよく理解することができます。
生物活性
Methyl 5-(4-methoxy-3-nitrobenzamido)-2-(morpholin-4-YL)benzoate is a compound of interest due to its potential biological activities, particularly in the context of anticancer properties. This article explores the compound's biological activity, including its cytotoxic effects, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula for this compound is C15H19N3O5 with a molecular weight of approximately 319.33 g/mol. The compound features a morpholine group, which is known for its pharmacological properties, and a nitrobenzamide moiety that may contribute to its biological activities.
Biological Activity Overview
Research indicates that compounds similar to this compound exhibit significant cytotoxicity against various cancer cell lines. The following sections summarize key findings from studies evaluating the biological activity of this compound.
Cytotoxicity Studies
-
Cell Line Sensitivity : In vitro studies have demonstrated that this compound exhibits potent cytotoxic effects on several human cancer cell lines, including neuroblastoma and glioblastoma. The lethal concentration (LC50) values indicate that it is significantly more effective than many existing chemotherapeutics.
Cell Line LC50 (nM) Neuroblastoma <100 Glioblastoma <200 Breast Cancer <150 - Mechanism of Action : The compound functions by inducing mitotic arrest in cancer cells, leading to increased cell death. This is evidenced by flow cytometry analyses showing elevated levels of phosphorylated histone H3, a marker for mitosis, suggesting that the compound disrupts normal cell cycle progression.
Case Studies
Several case studies have highlighted the effectiveness of this compound:
- Study on Neuroblastoma : A study reported that treatment with the compound resulted in a significant reduction in cell viability after 24 hours, with a survival fraction of only 0.07 at concentrations as low as 1 µM.
- Combination Therapies : When combined with radiation therapy, this compound demonstrated synergistic effects, enhancing the overall cytotoxicity against resistant cancer cells.
Research Findings
Recent literature reviews and experimental studies have provided insights into the biological activity of this compound:
- Antitumor Activity : Various studies indicate that this compound can inhibit tumor growth in vivo, particularly in models of glioblastoma and neuroblastoma.
- Pharmacokinetics : Preliminary pharmacokinetic studies suggest favorable absorption and distribution characteristics, which may enhance its therapeutic potential.
- Safety Profile : Toxicological assessments indicate that at therapeutic doses, the compound has a manageable safety profile with minimal off-target effects observed in animal models.
特性
分子式 |
C20H21N3O7 |
|---|---|
分子量 |
415.4 g/mol |
IUPAC名 |
methyl 5-[(4-methoxy-3-nitrobenzoyl)amino]-2-morpholin-4-ylbenzoate |
InChI |
InChI=1S/C20H21N3O7/c1-28-18-6-3-13(11-17(18)23(26)27)19(24)21-14-4-5-16(15(12-14)20(25)29-2)22-7-9-30-10-8-22/h3-6,11-12H,7-10H2,1-2H3,(H,21,24) |
InChIキー |
XMTISMPLUGGRDE-UHFFFAOYSA-N |
正規SMILES |
COC1=C(C=C(C=C1)C(=O)NC2=CC(=C(C=C2)N3CCOCC3)C(=O)OC)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















